molecular formula C7H7ClN2O B1403174 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride CAS No. 1427367-62-1

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride

Cat. No. B1403174
M. Wt: 170.59 g/mol
InChI Key: IZHCWVOPQYFEGJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine family . This compound has been used in the development of inhibitors for human neutrophil elastase (HNE), a potent protease involved in many physiological processes and pathologies affecting the respiratory system . It has also been studied for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves the design and creation of a series of derivatives with potent activities against FGFR1, 2, and 3 . The process involves modifications of the pyrrolo[2,3-b]pyridine scaffold, with certain substituents at position 5 being tolerated and resulting in retention of inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is characterized by a pyrrolo[2,3-b]pyridine scaffold. The position 2 of the scaffold must be unsubstituted, and modifications of this position result in loss of HNE inhibitory activity. Conversely, the introduction of certain substituents at position 5 is tolerated, with retention of HNE inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride are primarily related to its inhibitory activity against HNE and FGFRs. The compound interacts with these enzymes, inhibiting their proteolytic activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves hydride transfer from Et3SiH to carbenium ions. This process, crucial for creating new heterocycle-based molecules, can be studied using a variety of spectroscopic and computational methods, offering insights into the charge transfer, stability, and molecular properties of such compounds (Murthy et al., 2017).
  • Reactivity Studies : Synthesis methods like cycloaddition-ring expansion of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives yield novel compounds like naphthyridin-2(1H)-one derivatives. This highlights the compound's utility as a precursor in synthesizing other complex structures (Croix et al., 2018).

Material Science and Chemistry

  • Optical and Electronic Properties : Investigations into novel nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride derivatives reveal their potential in applications like non-linear optics and semiconductor materials. Such studies include analyses of their electrochemical properties and carrier transport characteristics (Zhou et al., 2019).

Molecular and Structural Analysis

  • Molecular Geometry and Electronic Structure : The charge density distribution and bonding scheme within molecules similar to 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride have been investigated using high-resolution X-ray diffraction. These analyses provide a deep understanding of the compound's molecular geometry and its electronic structure (Hazra et al., 2012).

Future Directions

The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride could involve further exploration of its potential as an inhibitor of HNE and FGFRs. This could include the development of more potent inhibitors, as well as the investigation of other potential applications of this compound .

properties

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCWVOPQYFEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride

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